methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Drug Design SAR Studies

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a research-use only, 4,5-disubstituted imidazole building block. With a molecular weight of 168.19 g/mol, this heterocyclic scaffold presents a specific substitution pattern (ethyl at C4, methyl ester at C5) that differentiates it from simpler imidazole carboxylates.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1245644-44-3
Cat. No. B596610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
CAS1245644-44-3
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCCC1=C(N=C(N1)C)C(=O)OC
InChIInChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)
InChIKeyBRWMAPAQXFOWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate (CAS 1245644-44-3): Procurement Guide for Research-Grade Heterocyclic Building Blocks


Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a research-use only, 4,5-disubstituted imidazole building block . With a molecular weight of 168.19 g/mol, this heterocyclic scaffold presents a specific substitution pattern (ethyl at C4, methyl ester at C5) that differentiates it from simpler imidazole carboxylates [1]. Its availability is primarily as a specialized synthetic intermediate for pharmaceutical, agrochemical, and coordination chemistry research, with commercial purity typically exceeding 95-98% .

Workflow
Synthetic intermediate for imidazole-based library synthesis
Selection
4-ethyl-2-methyl substitution pattern with methyl ester at C5
Research context
Medicinal chemistry, coordination chemistry, and agrochemical R&D

Why Unsubstituted Imidazole Analogs Cannot Replace Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate in Structure-Activity Relationship (SAR) Studies


The specific alkyl and ester substitutions on the imidazole ring are critical determinants of its physicochemical and biological properties. Simply substituting this compound with a generic, unsubstituted imidazole-5-carboxylate, such as methyl 1H-imidazole-5-carboxylate, introduces a quantifiable difference in lipophilicity (XLogP3-AA of 1.5 vs. 0.2) and molecular weight (168.19 vs. 126.11 g/mol) [1][2]. Such changes will significantly alter a molecule's membrane permeability, target binding, and overall pharmacokinetic profile in any SAR study [1]. The evidence below demonstrates how these specific structural features translate into verifiable differentiation in key research applications, underscoring the necessity of procuring the correct analog.

Lipophilicity mismatch
The 4-ethyl and 2-methyl substituents increase XLogP3-AA; replacing with unsubstituted methyl 1H-imidazole-5-carboxylate may shift membrane permeability and target binding profiles.
Scaffold complexity gap
The specific substitution pattern contributes +42 Da and altered steric bulk; simpler imidazole esters cannot access the same chemical space in library synthesis.

Quantitative Differentiation Guide: Verifying Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate Against Closest Analogs


Lipophilicity Comparison: Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate vs. Unsubstituted Methyl 1H-Imidazole-5-Carboxylate

The presence of the 4-ethyl and 2-methyl substituents on the imidazole ring results in a substantial increase in lipophilicity compared to the unsubstituted methyl 1H-imidazole-5-carboxylate analog [1][2]. This is a critical parameter for predicting membrane permeability and target binding in early-stage drug discovery.

Lipophilicity
Head-to-head
Δ +1.3 log units (XLogP3-AA)
Reported 20-fold higher partition coefficient vs. unsubstituted analog; may support cell-permeable probe research context.
Computed property; experimental permeability requires validation.
Medicinal Chemistry Drug Design SAR Studies

Molecular Weight and Scaffold Elaboration: Differentiating the Building Block from Simpler Imidazole Esters

The addition of the ethyl and methyl groups increases the molecular weight and complexity of this building block relative to simpler imidazole-5-carboxylate esters, positioning it as a more advanced intermediate for generating diverse chemical libraries [1][2].

Molecular weight
Head-to-head
+42.08 g/mol (33% larger)
Increased scaffold complexity enables exploration of advanced chemical space in library synthesis.
Computed property; synthesis feasibility should be assessed independently.
Synthetic Chemistry Building Blocks Lead Optimization

Biological Activity Potential: Class-Level Inference from 4-Alkyl Imidazole-5-Carboxylate Scaffolds

While direct quantitative biological data for this specific ester is absent from primary literature, its core scaffold (imidazole-5-carboxylic acid bearing alkyl substituents at the 4-position) has been extensively characterized in medicinal chemistry for antagonistic activity against the angiotensin II receptor [1][2]. This establishes the class as a validated pharmacophore.

Biological activity context
Class-level
Imidazole-5-carboxylic acid scaffold with reported AT1 receptor antagonism
Scaffold aligns with validated pharmacophore; direct activity data for this ester not available.
Class-level inference; compound-specific assay required.
Angiotensin II Receptor Antihypertensive Agents Sartan Derivatives

Primary Application Scenarios for Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate in Research and Development


Lead Optimization in Angiotensin II Receptor Antagonist Programs

Researchers focused on cardiovascular drug discovery can utilize methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate as a key intermediate or scaffold for the synthesis and optimization of novel non-peptide angiotensin II receptor antagonists. Its structure is directly analogous to the core of established antihypertensive agents like olmesartan, and its distinct lipophilicity profile (XLogP3-AA 1.5) makes it a relevant building block for modulating the physicochemical properties of new drug candidates [1][2].

Synthesis of Diverse Chemical Libraries for General Screening

This compound's role as a moderately complex heterocyclic building block with a specific substitution pattern (ethyl at C4, methyl ester at C5) makes it valuable for generating diverse small-molecule libraries. Its increased molecular weight (168.19 g/mol) and complexity relative to simpler imidazole esters allows for the exploration of more advanced chemical space, increasing the probability of identifying novel hit compounds in phenotypic or target-based screens [3].

Coordination Chemistry and Catalysis Research

The compound's ability to form coordination compounds with metals, such as cobalt (2+), positions it as a ligand of interest in catalysis and materials science . Researchers exploring new organometallic catalysts or metal-organic frameworks (MOFs) can leverage this specific imidazole carboxylate as a tunable ligand, where the 4-ethyl and 2-methyl groups may influence the electronic and steric environment of the metal center.

Application
Selection Property
Validation Focus
Cardiovascular target SAR studies
4-alkyl imidazole-5-carboxylate pharmacophore & lipophilicity profile
AT1 receptor binding assay; membrane permeability assessment
Diverse chemical library synthesis
Specific substitution pattern & increased molecular complexity
Chemical diversity metrics; hit identification screening
Coordination chemistry & catalysis research
Metal-coordinating imidazole carboxylate with tunable substituents
Coordination geometry analysis; catalytic activity screening

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